molecular formula C16H14N4O2S B4502630 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide

Cat. No.: B4502630
M. Wt: 326.4 g/mol
InChI Key: YGJCWAQKRHTUSP-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide is a complex organic compound that features a pyridazinone core with a thiophene ring and a pyridylmethyl group

Scientific Research Applications

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: Used as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a thiophene derivative with a pyridazinone intermediate, followed by acylation with a pyridylmethyl acetamide.

  • Step 1: Synthesis of Pyridazinone Intermediate

      Reagents: Hydrazine hydrate, ethyl acetoacetate

      Conditions: Reflux in ethanol

      Reaction: Formation of pyridazinone ring

  • Step 2: Thiophene Derivative Addition

      Reagents: 2-thiophenecarboxaldehyde

      Conditions: Acidic medium, room temperature

      Reaction: Aldol condensation

  • Step 3: Acylation with Pyridylmethyl Acetamide

      Reagents: Pyridylmethyl acetamide, acetic anhydride

      Conditions: Basic medium, elevated temperature

      Reaction: Formation of final product

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridazinones

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide
  • N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
  • [6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetic acid

Uniqueness

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(18-10-12-5-7-17-8-6-12)11-20-16(22)4-3-13(19-20)14-2-1-9-23-14/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJCWAQKRHTUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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